molecular formula C17H24N2O3 B2706840 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 1240801-64-2

1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B2706840
CAS No.: 1240801-64-2
M. Wt: 304.39
InChI Key: UJJQKDCOWADRHN-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a prop-2-yn-1-yl group and a 2,3,4-trimethoxyphenylmethyl group

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, propargyl bromide, and 2,3,4-trimethoxybenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring or the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperidine: This compound has a similar structure but features a piperidine ring instead of a piperazine ring.

    1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]morpholine:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic and industrial applications.

Properties

IUPAC Name

1-prop-2-ynyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-5-8-18-9-11-19(12-10-18)13-14-6-7-15(20-2)17(22-4)16(14)21-3/h1,6-7H,8-13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJQKDCOWADRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC#C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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